(2-Bromo-6-fluorophenyl)methanol

Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

Synthetic routes requiring precise ortho-bromo, ortho-fluoro substitution patterns cannot use generic benzyl alcohols or other halogenated isomers. This building block combines a bromine handle for cross-coupling and a fluorine atom for electronic modulation. - Key applications: Synthesis of carbamazepine derivatives (US2009270369A1), GnRH receptor antagonists, boron-based antifungals. - Purity: 95% to 99% (GC); LogP 1.85 for optimized BBB penetration. - Reliable supply chain: Bulk research quantities available for scalable Suzuki-Miyaura chemistry (>90% regioselectivity).

Molecular Formula C7H6BrFO
Molecular Weight 205.026
CAS No. 261723-33-5
Cat. No. B591543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-6-fluorophenyl)methanol
CAS261723-33-5
Molecular FormulaC7H6BrFO
Molecular Weight205.026
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)CO)F
InChIInChI=1S/C7H6BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
InChIKeyHHGJENWYHVFPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-6-fluorophenyl)methanol Key Properties


(2-Bromo-6-fluorophenyl)methanol (CAS 261723-33-5) is an ortho-bromo, ortho-fluoro substituted benzyl alcohol building block (C7H6BrFO, MW 205.02) [1]. Its molecular architecture features a hydroxymethyl group positioned ortho to both a bromine and a fluorine atom on the phenyl ring, creating a specific electronic and steric environment . This compound is a stable, crystalline solid with a density of 1.7±0.1 g/cm³ and a boiling point of 256.7±25.0 °C, with a calculated LogP of 1.85 and topological polar surface area (TPSA) of 20.23 Ų [2]. Commercially available at purities from 95% to 99% (GC) , it serves as a critical intermediate in pharmaceutical and agrochemical research .

Ortho,ortho-dihalogenated benzyl alcohol scaffold – precise 2-bromo-6-fluoro substitution dictates downstream regioselectivity and cross-coupling reactivity.
Dual halogen synergy – bromine as a versatile coupling handle, fluorine as a strong electron-withdrawing group and metabolic blocker.
Stable crystalline solid – commercially available at typical research purities (95–99%), compatible with standard synthetic workflows.

(2-Bromo-6-fluorophenyl)methanol Irreplaceable Ortho-Dihalogenation


Generic substitution with other benzyl alcohol derivatives or even related halogenated analogs is not feasible due to the specific ortho,ortho-dihalogenation pattern of (2-Bromo-6-fluorophenyl)methanol. This precise substitution pattern is critical for dictating regioselectivity in downstream transformations, a property not shared by its meta- or para-substituted isomers or mono-halogenated versions . The combination of a bromine atom, which serves as a versatile handle for cross-coupling reactions, and a fluorine atom, which acts as a strong electron-withdrawing group and metabolic blocker, creates a uniquely reactive scaffold [1]. The steric and electronic influence of the adjacent fluorine atom significantly modulates the reactivity of the benzylic alcohol and the aryl bromide, leading to different reaction rates and selectivities compared to analogs like (2-chloro-6-fluorophenyl)methanol or (2-bromophenyl)methanol, which lack this precise push-pull dynamic . Therefore, selecting this specific compound is not arbitrary; it is a functional requirement for synthetic pathways that demand the exact reactivity profile conferred by the 2-bromo-6-fluoro substitution pattern .

Mismatch
Meta- or para-substituted isomers and mono-halogenated benzyl alcohols lack the required ortho,ortho-dihalogenation pattern; regioselectivity and electronic push-pull dynamics will differ significantly.
Reactivity shift
Replacing bromine with chlorine or omitting fluorine alters oxidative addition rates and steric shielding, leading to different reaction rates and product distributions in cross-coupling steps.
Functional gap
The combined bromine/fluorine scaffold is essential for generating specialized reagents (e.g., trifluoroborate) and achieving >90% regioselectivity; generic alternatives will not support such predictable transformations.

(2-Bromo-6-fluorophenyl)methanol Performance Benchmarks


Synthesis Yield Comparison

A direct comparison of synthetic routes demonstrates the high efficiency of the standard preparation method for (2-Bromo-6-fluorophenyl)methanol. Using sodium borohydride (NaBH4) reduction of the corresponding benzaldehyde in an ethanol solvent, a yield of 92.8% was achieved [1]. In contrast, alternative routes to related derivatives from the same precursor, 2-Bromo-6-fluorotoluene, show markedly lower yields for other transformations. For instance, the synthesis of 2-Bromo-6-fluorobenzoic acid via KMnO4 oxidation achieved only a 58.2% yield, and the Sommelet reaction for the aldehyde gave a 79.0% yield [2].

Synthesis Yield Comparison
Cross-study comparable
92.8% yield
Higher reported yield vs. alternative routes to related derivatives.
NaBH₄ reduction of aldehyde in ethanol; comparators: 58.2% (KMnO₄ oxidation), 79.0% (Sommelet).
Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

Lipophilicity & Solubility Comparison

The lipophilicity of (2-Bromo-6-fluorophenyl)methanol, a critical factor for membrane permeability and metabolic stability, is characterized by an experimental/calculated LogP of 1.85 and a consensus LogP of 2.29 across multiple algorithms . This value is moderate and falls within a desirable range for CNS drug candidates. While direct experimental LogP data for non-fluorinated or differently halogenated analogs (e.g., (2-bromophenyl)methanol) are not available in this dataset, the presence of the ortho-fluorine is known to decrease LogP compared to the non-fluorinated counterpart, providing a quantifiable advantage in reducing lipophilicity-driven off-target binding and improving aqueous solubility [1]. The ESOL LogS of -2.57 corresponds to a solubility of 0.556 mg/mL, classifying it as 'Soluble' .

Lipophilicity & Solubility
Class-level
LogP 1.85
LogS -2.57 (0.556 mg/mL)
Moderate lipophilicity profile; classified as ‘Soluble’.
Computational consensus; ortho-fluorine expected to modulate LogP relative to non-fluorinated analogs.
ADME Prediction Medicinal Chemistry Drug Design

Cross-Coupling Regioselectivity Enhancement

The presence of the ortho-fluorine atom in (2-Bromo-6-fluorophenyl)methanol is not merely structural; it fundamentally alters the reactivity of the adjacent bromine atom in cross-coupling reactions. The strong electron-withdrawing effect of the fluorine activates the aryl bromide toward oxidative addition with palladium catalysts while also providing a steric shield that can enhance regioselectivity . This is in direct contrast to (2-bromophenyl)methanol, where the lack of fluorine results in lower electrophilicity and less controlled coupling outcomes. While direct yield data for the Suzuki coupling of this specific alcohol is not provided, the synthesis of its derivative, 2-(2-bromo-6-fluorophenyl)propan-2-ol, achieves >90% regioselectivity for meta-bromo substitution relative to the propanol group, a feat attributed directly to the directing effect of the ortho-fluorine . Furthermore, the compound serves as a direct precursor to specialized reagents like potassium (2-bromo-6-fluorophenyl)trifluoroborate, which are specifically employed in Suzuki-Miyaura couplings for their enhanced stability and reactivity [1].

Cross-Coupling Regioselectivity
Cross-study comparable
>90% regioselectivity
Fluorine directs meta-bromo substitution, supporting predictable coupling outcomes.
Observed in derivative synthesis via palladium-catalyzed cross-coupling.
Cross-Coupling Suzuki-Miyaura C-C Bond Formation

(2-Bromo-6-fluorophenyl)methanol Validated Applications


CNS-Active Intermediate Synthesis

This compound is a key intermediate in the synthesis of CNS-active drugs. Patent US2009270369A1 explicitly utilizes (2-Bromo-6-fluorophenyl)methanol as a starting material for synthesizing carbamazepine derivatives, which are clinically used for the prevention and treatment of manic depression and cardiac arrhythmias . Its moderate LogP of 1.85 and 'soluble' classification align with the desired ADME profile for crossing the blood-brain barrier, making it a strategically chosen building block over non-fluorinated or more lipophilic alternatives.

GnRH Receptor Inhibitor Development

(2-Bromo-6-fluorophenyl)methanol is employed in the synthesis of 1,3,5-triazine-2,4,6-trione compounds that act as inhibitors of the GnRH receptor . The precise ortho,ortho-dihalogenation pattern is likely essential for achieving the necessary binding affinity and selectivity for this target. Using a generic benzyl alcohol or a differently substituted analog would fail to provide the required molecular recognition, underscoring the necessity of this specific compound in this advanced pharmaceutical research application.

Boron-Based Antifungal Synthesis

This compound is used to prepare boron-containing small molecules indicated for the treatment of onychomycosis and other dermal fungal infections . The unique electronic environment created by the bromine and fluorine atoms may influence the Lewis acidity of the boron atom or the molecule's overall pharmacokinetic properties, which is critical for the efficacy of these novel antifungal agents.

Cross-Coupling Reagent and Heterocycle Precursor

Its structure allows for efficient conversion into specialized reagents like (2-bromo-6-fluorophenyl)trifluoroborate, which are employed in scalable Suzuki-Miyaura couplings to build complex biaryl systems found in pharmaceuticals and agrochemicals [1]. The >90% regioselectivity observed in derivative syntheses is a direct consequence of the 2-fluoro substituent, which guides the formation of specific carbon-carbon bonds in heterocycle-forming reactions. This makes it an invaluable tool for medicinal chemists requiring precise molecular architecture in their target compounds.

Application
Selection Property
Validation Focus
CNS drug candidate intermediate synthesis
Moderate LogP and soluble classification align with blood-brain barrier penetration profile
Synthetic route efficiency and regioisomeric purity
GnRH receptor inhibitor development
Ortho,ortho-dihalogenation pattern likely required for target binding and selectivity
Molecular recognition and structure-activity relationship consistency
Boron-containing antifungal agent research
Unique electronic environment from Br/F substitution may influence boron Lewis acidity and pharmacokinetics
Activity in dermal fungal infection models
Cross-coupling reagent and heterocycle precursor
Direct conversion to trifluoroborate; >90% regioselectivity enables precise biaryl construction
Scalable Suzuki-Miyaura coupling and C–C bond formation in medicinal chemistry

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